molecular formula C21H21FN2O3S2 B2471644 N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide CAS No. 922855-70-7

N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide

Cat. No. B2471644
CAS RN: 922855-70-7
M. Wt: 432.53
InChI Key: IJQPTXFQXGFWFK-UHFFFAOYSA-N
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Description

N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide, commonly known as DMF, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. The compound is a member of the sulfonylurea family and has been extensively studied for its biological and pharmacological properties.

Scientific Research Applications

1. Structural Characterization and Synthesis:

  • Research by Kariuki et al. (2021) focused on synthesizing and characterizing structures similar to N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide. Their work involved crystallization and single-crystal diffraction to determine the molecular structure, which is essential for understanding the chemical and physical properties of such compounds (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).

2. Development of Novel Drug Candidates:

  • Ren et al. (2000) explored the synthesis of compounds with a similar molecular structure for use as herbicides. Their work involved establishing biophore models and assessing herbicidal activities, illustrating the potential of these compounds in agricultural applications (Ren et al., 2000).
  • Vulpetti et al. (2006) reported on the discovery of new inhibitors for cyclin-dependent kinase 2 (CDK2), an important target in cancer therapy. Their work demonstrates the potential of compounds with similar structures in the development of anticancer drugs (Vulpetti et al., 2006).

3. Anticancer and Antimicrobial Applications:

  • Turov (2020) evaluated the anticancer activity of polyfunctional substituted 1,3-thiazoles, showing their effectiveness against various cancer cell lines. This suggests the potential application of similar compounds in cancer treatment (Turov, 2020).
  • Farag et al. (2012) synthesized derivatives of heterocyclic compounds containing a sulfonamide thiazole moiety and evaluated their anticonvulsant activity. This highlights the potential use of these compounds in the development of new anticonvulsant drugs (Farag et al., 2012).
  • Raval et al. (2012) investigated the antimicrobial activity of synthesized compounds similar in structure, demonstrating their potential in creating new antimicrobial agents (Raval, Naik, & Desai, 2012).

4. Material Science and Photophysical Properties:

  • Diwu et al. (1997) researched the synthesis and spectral properties of fluorescent dyes with similar molecular structures. Their work is significant for the development of fluorescent molecular probes in biological and material sciences (Diwu, Lu, Zhang, Klaubert, & Haugland, 1997).
  • Murai, Furukawa, & Yamaguchi (2018) focused on the photophysical properties of 5-N-Arylaminothiazoles, which is relevant for the development of low-molecular-weight fluorescent compounds for various scientific applications (Murai, Furukawa, & Yamaguchi, 2018).

properties

IUPAC Name

N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-4-(4-fluorophenyl)sulfonylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN2O3S2/c1-14-5-6-15(2)18(12-14)19-13-28-21(23-19)24-20(25)4-3-11-29(26,27)17-9-7-16(22)8-10-17/h5-10,12-13H,3-4,11H2,1-2H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJQPTXFQXGFWFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=CSC(=N2)NC(=O)CCCS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide

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